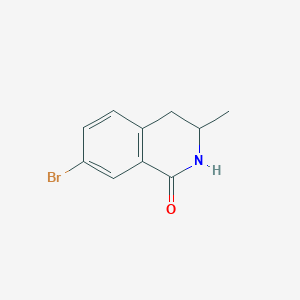
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, and a thiol group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylphenylamine.
Formation of Tetrazole Ring: The amine is reacted with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.
Introduction of Thiol Group: The resulting tetrazole compound is then treated with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH) to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Addition: The tetrazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chloro group.
Addition: Electrophiles such as alkyl halides can react with the tetrazole ring.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Adducts: Formed from addition reactions with electrophiles.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Binding: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-amine: Similar structure but with an amine group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and covalent interactions with proteins, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H7ClN4S |
|---|---|
Peso molecular |
226.69 g/mol |
Nombre IUPAC |
1-(2-chloro-6-methylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H7ClN4S/c1-5-3-2-4-6(9)7(5)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
Clave InChI |
QCYQSFXOBOBHQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N2C(=S)N=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)



![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)

![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)


![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)


